3-Fluoro-2-formylbenzonitrile

Übersicht

Beschreibung

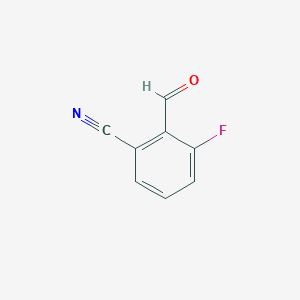

3-Fluoro-2-formylbenzonitrile: is an organic compound with the molecular formula C8H4FNO It is a derivative of benzonitrile, where a fluorine atom is substituted at the third position and a formyl group at the second position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-formylbenzonitrile typically involves multi-step reactions. One common method includes the following steps:

Starting Material: The synthesis begins with 3-bromo-5-fluorobenzonitrile.

Grignard Reaction: The bromo compound is treated with isopropylmagnesium chloride in dry tetrahydrofuran (THF) at 0°C to form the Grignard reagent.

Formylation: The Grignard reagent is then reacted with dry dimethylformamide (DMF) at ambient temperature to introduce the formyl group.

Workup: The reaction mixture is quenched with ice water and extracted with diethyl ether.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-2-formylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 3-Fluoro-2-carboxybenzonitrile.

Reduction: 3-Fluoro-2-hydroxymethylbenzonitrile.

Substitution: 3-Methoxy-2-formylbenzonitrile.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Fluoro-2-formylbenzonitrile is explored for its potential as a pharmacophore in drug development. Its fluorinated structure enhances bioavailability and target specificity, making it an attractive candidate for designing new therapeutic agents. Notable studies have indicated its potential in developing inhibitors targeting specific enzymes involved in cancer progression and other diseases .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various fluorinated aromatic compounds. It facilitates the creation of complex molecules utilized in pharmaceuticals and agrochemicals. The electrophilic nature of the formyl group allows for nucleophilic addition reactions, which are essential in constructing diverse chemical architectures .

Material Science

In material science, this compound is used to produce advanced materials with enhanced thermal stability and resistance to degradation due to its fluorinated structure. Its derivatives are being investigated for applications in coatings and polymers that require specific chemical functionalities .

Antiviral Activity Study

A study focused on nucleoside analogues similar to this compound revealed promising results against Hepatitis B Virus (HBV). While some analogs did not exhibit direct antiviral activity, their prodrugs showed significant inhibition rates, suggesting a pathway for drug development .

Antimicrobial Efficacy

Research on fluoroaryl derivatives indicated that compounds containing similar functional groups exhibited varying levels of antimicrobial activity based on their structural configurations. This highlights the potential for this compound in developing new antimicrobial agents .

Data Table: Applications Overview

Wirkmechanismus

The mechanism of action of 3-Fluoro-2-formylbenzonitrile depends on its application. In organic synthesis, it acts as an electrophile due to the presence of the formyl group, facilitating nucleophilic addition reactions. In medicinal chemistry, its mechanism involves interactions with biological targets, where the fluorine atom can enhance binding affinity and metabolic stability .

Vergleich Mit ähnlichen Verbindungen

- 3-Fluoro-5-formylbenzonitrile

- 2-Fluoro-5-formylbenzonitrile

- 3-Cyano-5-fluorobenzaldehyde

Comparison:

- 3-Fluoro-2-formylbenzonitrile vs. 3-Fluoro-5-formylbenzonitrile : Both compounds have similar structures but differ in the position of the formyl group. This positional difference can affect their reactivity and applications.

- This compound vs. 2-Fluoro-5-formylbenzonitrile : The position of the fluorine atom influences the electronic properties of the benzene ring, impacting the compound’s reactivity and potential uses.

- This compound vs. 3-Cyano-5-fluorobenzaldehyde : The presence of a cyano group instead of a formyl group alters the compound’s chemical behavior and applications.

Biologische Aktivität

3-Fluoro-2-formylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial activity, and enzyme inhibition. The aim is to provide a comprehensive overview of the compound's effects and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom, a formyl group, and a nitrile group attached to a benzene ring. The electron-withdrawing nature of the fluorine atom can enhance the compound's reactivity and biological activity.

1. Cytotoxicity

Recent studies have demonstrated that derivatives of benzonitrile can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against breast cancer cells (MDA-MB-436) with IC50 values comparable to established chemotherapeutic agents like Olaparib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-436 | TBD |

| Olaparib | MDA-MB-436 | 11.62 ± 2.15 |

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored through its derivatives. Compounds structurally related to it have shown promising activity against pathogens such as Helicobacter pylori and other bacterial strains. For example, certain derivatives demonstrated comparable efficacy to standard antibiotics like metronidazole .

| Pathogen | Compound Tested | Activity |

|---|---|---|

| Helicobacter pylori | Derivative A | Comparable to metronidazole |

| Salmonella typhi | Derivative B | Significant inhibition |

3. Enzyme Inhibition

Enzyme inhibition studies indicate that compounds related to this compound can effectively inhibit various enzymes, including urease and acetylcholinesterase (AChE). The inhibition of urease is particularly noteworthy as it has implications for treating infections caused by H. pylori, which relies on urease for survival in acidic environments .

| Enzyme | Compound Tested | IC50 (µM) |

|---|---|---|

| Urease | Derivative C | TBD |

| AChE | Derivative D | TBD |

Case Study 1: Anti-Cancer Activity

A study evaluated the anti-cancer potential of synthesized derivatives of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of derivatives against multi-drug resistant strains. The study found that specific modifications in the chemical structure significantly enhanced the antimicrobial activity, indicating the importance of structure-activity relationships in drug design.

Eigenschaften

IUPAC Name |

3-fluoro-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOBFDBEJGASHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382633 | |

| Record name | 3-fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887266-95-7 | |

| Record name | 3-fluoro-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.